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Introduction

Iriomoteolide-1a, a 20-membered macrolide isolated from the marine dinoflagellate
Amphidinium sp., has garnered significant attention within the scientific community due to its
potent cytotoxic properties against various human cancer cell lines.[1][2][3] Its complex
molecular architecture and the initial misassignment of its structure presented a decade-long
challenge to synthetic chemists and structural biologists.[1][4] This technical guide provides a
comprehensive overview of the chemical structure and stereochemistry of Iriomoteolide-1a,
detailing the journey from its proposed structure to the definitive elucidation of its correct form.
The potent biological activity of this natural product underscores its potential as a lead
compound in the development of novel anticancer therapeutics.[1][5]

The Puzzle of the Proposed Structure and its
Revision

The initial structural elucidation of Iriomoteolide-1a was based on extensive 2D-NMR and mass
spectroscopic analyses.[5][6] However, the first total synthesis of this proposed structure in
2010 by Horne and colleagues revealed significant discrepancies between the NMR spectral
data of the synthetic compound and the natural product, calling the original assignment into
question.[2][7][8] Several other research groups subsequently synthesized the proposed
structure and reached the same conclusion.[6][9][10]
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The major inconsistencies were observed in the chemical shifts of the proton and carbon at the
C4 position.[8][11] Specifically, the 1H NMR signal for H4 in the synthetic material appeared at
approximately 3.95 ppm, whereas in the natural product, it resonated at a significantly different
value of 2.46 ppm.[2][8] Similarly, the 13C NMR shift for C4 was observed at around 41.0 ppm
for the synthetic compound, compared to 47.9 ppm for the natural isolate.[8][11] These
disparities strongly suggested an incorrect assignment of the stereochemistry or the
configuration of the C2-C3 double bond.[2][8]

It was not until recently that a collaborative effort by the research groups of Professor Haruhiko
Fuwa and Professor Masashi Tsuda successfully unraveled the correct structure of
Iriomoteolide-1a.[1] This was achieved through an integrated approach combining meticulous
NMR spectroscopic analysis of the authentic natural product, theoretical calculations, and
ultimately, the total synthesis of the correct molecule.[1][4][12]

The Corrected Chemical Structure and
Stereochemistry

The definitive structure of Iriomoteolide-1a, as determined by Fuwa, Tsuda, and their teams, is
a 20-membered macrolide featuring a six-membered hemiketal ring and multiple stereocenters.
The correct structure revealed a different stereochemical configuration compared to the one
initially proposed.

Key Structural Features:

A 20-membered macrolactone ring.

A six-membered hemiketal ring.[3]

Multiple stereogenic centers, the correct configuration of which was a key challenge in its
structural determination.[1]

A vinyl group and several hydroxyl moieties.[3]

The journey to ascertain the correct stereostructure was arduous, with 4,096 possible
stereoisomers.[1] Through careful NMR analysis and molecular mechanics-based
conformational searches, the number of candidate structures was narrowed down to just four.
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[1] Subsequent GIAO NMR chemical shift calculations and DP4+ analysis pointed towards a
single most likely stereocisomer, which was then validated through total synthesis.[1][4]

Experimental Methodologies for Structural
Elucidation

The definitive assignment of the structure of Iriomoteolide-1a relied on a combination of
advanced spectroscopic, computational, and synthetic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution 1D and 2D NMR experiments were crucial in determining the planar structure
and relative stereochemistry of Iriomoteolide-1a.[5][13] Key experiments included:

e 1H and 13C NMR: To identify the chemical environments of all protons and carbons.

e COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify
adjacent protons.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

 HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons, aiding in the assembly of the carbon skeleton.[13]

o NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser
Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for
assigning relative stereochemistry.[12][13] The configuration of the C2-C3 olefin was
reassigned to be E based on these analyses.[12]

Computational Chemistry

Theoretical calculations played a pivotal role in narrowing down the vast number of possible
stereoisomers and identifying the most probable correct structure.

e Molecular Mechanics-Based Conformational Searches: These were used to explore the
possible three-dimensional arrangements of the candidate stereoisomers.[1]
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e GIAO (Gauge-Including Atomic Orbital) NMR Chemical Shift Calculations: This quantum
mechanical method was used to predict the NMR chemical shifts for the most likely
stereoisomers.[4]

o DP4+ Analysis: This statistical method compares the calculated NMR parameters with the
experimental data to determine the probability of each candidate structure being the correct
one.[4]

Total Synthesis

The unequivocal proof of the correct structure of Iriomoteolide-1a was achieved through its
total synthesis. The synthetic route provided a sample with identical spectroscopic and
chiroptical properties to the natural product. Key reactions in the successful total synthesis of
the correct structure included:

o Oppolzer anti-aldol reaction: To establish key stereocenters.[12]

e Yamaguchi Esterification and Ring-Closing Metathesis: These were common strategies
employed in the synthesis of the macrolactone core in both the proposed and correct
structures.[2][7]

The workflow for the definitive structural elucidation can be summarized as follows:
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Workflow for the Structural Elucidation of Iriomoteolide-1a.
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Quantitative Data Summary

The following table summarizes the key NMR data that highlighted the discrepancy between
the initially proposed structure and the natural Iriomoteolide-1a.

Synthetic Synthetic
Natural Natural
- ) ) Proposed ] ] Proposed
Position Iriomoteolide-1a Iriomoteolide-l1a
Structure (1H Structure (13C
(1H ppm) (13C ppm)
ppm) ppm)
H4 2.46 3.95 47.9 41.0
Cc24 2.12 1.96 23.8 20.8

Note: Data
compiled from
multiple sources
detailing the
synthesis of the
proposed
structure and the
re-evaluation of
the natural
product's
spectra.[8][11]

Biological Activity and Future Directions

Iriomoteolide-1a exhibits highly potent cytotoxic activity against human cancer cell lines.[1] It
has been shown to be effective against human B lymphocyte DG-75 cells with an IC50 value of
2 ng/mL and Epstein-Barr virus-infected human B lymphocytes (Raji cells) with an IC50 of 3
ng/mL.[3][5][12] This level of potency is significantly greater than some conventional
chemotherapeutic agents like doxorubicin in certain assays.[12]

The successful total synthesis of the correct structure of Iriomoteolide-1a now paves the way
for further investigation into its biological mode of action and structure-activity relationships.[1]
Understanding how this complex macrolide exerts its cytotoxic effects could lead to the design
and development of new and more effective anticancer drugs. The availability of a synthetic
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route will enable the production of analogues to probe its biological targets and optimize its
therapeutic potential.

The following diagram illustrates the potential pathway from the natural product to a therapeutic
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Drug Development Pathway for Iriomoteolide-1a.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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